1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea
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Overview
Description
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves the following steps:
Formation of Pyrazole Rings: The synthesis begins with the preparation of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of Methylbenzyl and Methyl Groups: The next step involves the introduction of the 2-methylbenzyl and 5-methyl groups to the pyrazole rings. This can be done through alkylation reactions using appropriate alkyl halides.
Formation of Thiourea Linkage: The final step is the formation of the thiourea linkage. This is typically achieved by reacting the substituted pyrazoles with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrazole rings or the thiourea linkage is replaced by another group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.
Biological Studies:
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is unique due to its specific substitution pattern and the presence of two pyrazole rings linked by a thiourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N6S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C19H24N6S/c1-15-6-3-4-7-17(15)13-24-14-18(12-22-24)23-19(26)20-9-5-11-25-16(2)8-10-21-25/h3-4,6-8,10,12,14H,5,9,11,13H2,1-2H3,(H2,20,23,26) |
InChI Key |
HTZIRBTZEDPIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCCCN3C(=CC=N3)C |
Origin of Product |
United States |
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